molecular formula C20H16F4O4 B1384656 trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid CAS No. 455267-88-6

trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Cat. No.: B1384656
CAS No.: 455267-88-6
M. Wt: 396.3 g/mol
InChI Key: VDXNZEUNTHTCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid: is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is known for its unique structural features, including a cyclopropane ring and two fluorine atoms attached to a phenyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring . The resulting intermediate is then subjected to carboxylation to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The cyclopropane ring contributes to the rigidity of the molecule, influencing its interaction with biological targets .

Comparison with Similar Compounds

  • 2-(2,6-Difluorophenyl)acetic Acid
  • 2-(2,6-Difluorophenyl)propanoic Acid
  • 2-(2,6-Difluorophenyl)butanoic Acid

Comparison: Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher rigidity and stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8F2O2/c2*11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h2*1-3,5-6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXNZEUNTHTCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=C2F)F.C1C(C1C(=O)O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 3
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 4
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 5
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 6
Reactant of Route 6
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.